molecular formula C11H15ClN2O2 B13319368 Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride

Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride

Cat. No.: B13319368
M. Wt: 242.70 g/mol
InChI Key: RCOQLFZSHUQGBE-UHFFFAOYSA-N
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Description

Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a methyl ester group at the 3-position of the pyrrolidine ring and a hydrochloride salt form. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety and the methyl ester group. One common synthetic route involves the reaction of a pyridine derivative with a pyrrolidine precursor under specific reaction conditions. The hydrochloride salt form is then obtained by treating the compound with hydrochloric acid .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, resulting in the compound’s observed biological effects .

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

methyl 4-pyridin-3-ylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8;/h2-5,9-10,13H,6-7H2,1H3;1H

InChI Key

RCOQLFZSHUQGBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CN=CC=C2.Cl

Origin of Product

United States

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